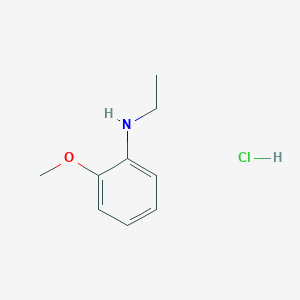

N-Ethyl-2-methoxyaniline hydrochloride

Description

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a fundamental class of organic compounds characterized by an amino group attached to an aromatic ring. Aniline (B41778) is the simplest aromatic amine, and its derivatives are widely used as intermediates in the chemical industry for the production of dyes, pharmaceuticals, and polymers. The introduction of substituents onto the aromatic ring or the nitrogen atom significantly modifies the chemical properties of the parent aniline molecule.

The presence of the methoxy (B1213986) group (-OCH₃) at the ortho position in N-Ethyl-2-methoxyaniline hydrochloride is particularly noteworthy. The methoxy group is an electron-donating group through resonance (mesomeric effect) and an electron-withdrawing group through induction. stackexchange.com These electronic effects increase the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to the methoxy group, influencing its reactivity in electrophilic aromatic substitution reactions. quora.com

The N-ethyl group classifies the compound as a secondary aromatic amine. N-alkylation of aromatic amines is a critical transformation in organic synthesis. reddit.com However, achieving selective mono-alkylation can be challenging, as the reaction can proceed to form tertiary amines. cymitquimica.com Various synthetic methods, including the use of catalysts, have been developed to control the degree of alkylation. nih.gov

Significance as a Precursor and Synthetic Intermediate

The true significance of this compound in chemical research lies in its role as a precursor and a synthetic intermediate. The functional groups present in the molecule offer multiple reaction sites for further chemical modifications, making it a versatile building block for the synthesis of more complex structures, including heterocyclic compounds. rsc.orgnih.gov

The parent compound, 2-methoxyaniline (o-anisidine), is a known intermediate in the synthesis of azo dyes and pigments. nih.gov By extension, N-ethylated derivatives can also be utilized in the synthesis of specialized dyes with altered properties. The N-ethyl group can influence the final color and solubility of the dye molecule.

Furthermore, substituted anilines are crucial intermediates in the pharmaceutical and agrochemical industries. For instance, a structurally related compound, (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline, is a key precursor in the synthesis of the herbicide S-metolachlor. google.com This highlights the potential for N-alkylated methoxyaniline derivatives to serve as building blocks for biologically active molecules. The specific combination of the N-ethyl and ortho-methoxy substituents in this compound can be strategically employed to construct target molecules with desired pharmacological or pesticidal activities.

The synthesis of N-ethylaniline itself is an important industrial process, with the resulting compound being a key intermediate for dyes, rubber additives, and other fine chemicals. google.com The methodologies for N-alkylation, such as the reaction of anilines with alcohols or aldehydes, are well-established. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 857600-71-6 |

| Molecular Formula | C₉H₁₄ClNO |

| Molecular Weight | 187.67 g/mol |

Interactive Data Table: Related Compound Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| 2-Methoxyaniline (o-Anisidine) | 90-04-0 | C₇H₉NO | 123.15 g/mol |

| Aniline | 62-53-3 | C₆H₇N | 93.13 g/mol |

| N-Ethylaniline | 103-69-5 | C₈H₁₁N | 121.18 g/mol |

Properties

IUPAC Name |

N-ethyl-2-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-3-10-8-6-4-5-7-9(8)11-2;/h4-7,10H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJFEKXHUYCQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Ethyl 2 Methoxyaniline and Its Analogs

Multi-Step Synthesis Strategies

Conversion from Simpler Methoxybenzene or Substituted Aniline (B41778) Derivatives

The synthesis of N-ethyl-2-methoxyaniline can be efficiently achieved by starting with simpler aromatic compounds such as methoxybenzene or substituted anilines. These methods typically involve N-alkylation or the introduction of the methoxy (B1213986) group onto a pre-existing ethylaniline core.

One common approach is the reductive amination of 2-methoxyaniline with acetaldehyde. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired N-ethyl-2-methoxyaniline. A variety of reducing agents can be employed, with sodium borohydride (B1222165) being a common choice. The reaction is typically carried out under normal temperature and pressure.

Another strategy involves the direct N-alkylation of 2-methoxyaniline using an ethylating agent such as ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct.

Alternatively, synthesis can commence from a precursor like m-aminophenol. This method involves a two-step process: N-ethylation followed by O-methylation. This approach can be advantageous due to the low cost of the starting material, m-aminophenol.

The synthesis of a related compound, 2-ethyl-4-methoxyaniline, has been demonstrated from o-nitroethylbenzene through a four-step process, which includes a Bamberger reaction, acetylation, o-methylation, and hydrolysis. rsc.org This highlights the potential for multi-step syntheses from substituted benzene (B151609) derivatives to achieve specific isomers.

A general and environmentally friendly method for the N-alkylation of aniline derivatives utilizes a Palladium on carbon (Pd/C) catalyst with ammonium (B1175870) formate (B1220265) as an in-situ hydrogen donor. chemistryviews.org This method has been successfully applied to the synthesis of N-ethyl-2,6-diethylaniline from 2,6-diethylaniline (B152787) and acetaldehyde, suggesting its applicability to the synthesis of N-ethyl-2-methoxyaniline from 2-methoxyaniline. chemistryviews.org

Table 1: Comparison of Synthetic Routes from Simpler Precursors

| Starting Material | Key Reagents | Key Intermediates | Advantages |

| 2-Methoxyaniline | Acetaldehyde, Reducing Agent (e.g., NaBH4) | Imine | Direct, often one-pot |

| 2-Methoxyaniline | Ethyl Halide, Base | - | Direct alkylation |

| m-Aminophenol | Ethylating agent, Methylating agent | N-ethyl-m-aminophenol | Utilizes inexpensive starting material |

| o-Nitroethylbenzene | Multiple reagents over four steps | 3-ethyl-4-aminophenol | Demonstrates multi-step isomer-specific synthesis rsc.org |

| Substituted Aniline | Aldehyde, Pd/C, Ammonium Formate | Imine | Environmentally benign, high yield chemistryviews.org |

Integration of Amide Synthesis and Subsequent Reduction Steps

A robust and widely applicable method for the synthesis of secondary amines, including N-ethyl-2-methoxyaniline, involves the formation of an amide followed by its reduction. This two-step process offers a high degree of control and generally produces clean products.

The synthesis begins with the acylation of 2-methoxyaniline with an acetylating agent, typically acetyl chloride or acetic anhydride (B1165640), to form N-(2-methoxyphenyl)acetamide. This reaction is usually straightforward and proceeds with high yield.

The subsequent and crucial step is the reduction of the amide to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for this transformation. The reaction involves the complete reduction of the carbonyl group of the amide to a methylene (B1212753) group (CH₂), yielding N-ethyl-2-methoxyaniline. This method is particularly effective for preparing amines without alkyl groups that are branched next to the nitrogen atom.

This synthetic pathway provides a reliable route to N-ethyl-2-methoxyaniline, leveraging the stability and ease of formation of the intermediate amide. While effective, the use of powerful hydrides like LiAlH₄ requires careful handling due to their reactivity.

Table 2: Key Steps in Amide Synthesis and Reduction Route

| Step | Reaction | Reactants | Product |

| 1 | Amide Formation (Acetylation) | 2-Methoxyaniline, Acetyl Chloride/Acetic Anhydride | N-(2-methoxyphenyl)acetamide |

| 2 | Amide Reduction | N-(2-methoxyphenyl)acetamide, Lithium Aluminum Hydride (LiAlH₄) | N-Ethyl-2-methoxyaniline |

Preparation from Arylsulfonyl Chlorides via Multiple Steps

An alternative, multi-step synthetic route to substituted anilines like N-ethyl-2-methoxyaniline can be envisioned starting from arylsulfonyl chlorides. Although a direct synthesis of N-ethyl-2-methoxyaniline via this method is not prominently documented, the synthesis of a related compound, 5-ethylsulfonyl-2-methoxyaniline, provides a template for such a pathway.

This improved synthesis starts with a commercially available precursor, 4-methoxybenzenethiol (B147237). researchgate.net The key steps in this process are:

S-alkylation: Reaction of 4-methoxybenzenethiol with ethyl iodide in the presence of a base like potassium carbonate to yield 1-ethylsulfanyl-4-methoxybenzene. researchgate.net

Oxidation: The resulting sulfide (B99878) is then oxidized to a sulfone, 1-ethylsulfonyl-4-methoxybenzene, using an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA). researchgate.net

Nitration: The aromatic ring is subsequently nitrated to introduce a nitro group, yielding 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. researchgate.net

Reduction: Finally, the nitro group is reduced to an amino group through catalytic hydrogenation, affording the desired 5-ethylsulfonyl-2-methoxyaniline. researchgate.net

This synthetic strategy demonstrates the versatility of building complex aniline derivatives from simpler sulfur-containing aromatic compounds. By analogy, one could potentially devise a similar multi-step synthesis for N-ethyl-2-methoxyaniline by starting with an appropriately substituted arylsulfonyl chloride and incorporating an N-ethylation step.

Table 3: Multi-step Synthesis of an Analogous Compound: 5-Ethylsulfonyl-2-methoxyaniline

| Step | Starting Material | Key Reagents | Product |

| 1 | 4-Methoxybenzenethiol | Ethyl iodide, K₂CO₃ | 1-Ethylsulfanyl-4-methoxybenzene researchgate.net |

| 2 | 1-Ethylsulfanyl-4-methoxybenzene | mCPBA | 1-Ethylsulfonyl-4-methoxybenzene researchgate.net |

| 3 | 1-Ethylsulfonyl-4-methoxybenzene | Nitric acid | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene researchgate.net |

| 4 | 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 5-Ethylsulfonyl-2-methoxyaniline researchgate.net |

Green Chemistry Principles in Methoxyaniline Synthesis

The application of green chemistry principles to the synthesis of methoxyanilines and their derivatives is focused on improving the environmental footprint of these processes. Key areas of emphasis include maximizing atom economy and reducing waste through the use of catalytic processes.

Emphasis on Atom Economy and Waste Reduction in Catalytic Processes

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste, as most of the atoms from the reactants are incorporated into the final product.

Catalytic processes are instrumental in achieving high atom economy. For the synthesis of N-alkylanilines, catalytic reductive amination offers a greener alternative to stoichiometric methods. For instance, the use of a Pd/C catalyst with ammonium formate as a hydrogen source for the N-alkylation of anilines with aldehydes is an environmentally benign approach. chemistryviews.org This method proceeds with excellent yield at room temperature and avoids the use of toxic reagents. chemistryviews.org

Iron-catalyzed synthesis of N-alkylanilines from arenes represents another advancement in green chemistry. chemistryviews.org Utilizing an environmentally benign iron(II) salt as a catalyst, this method allows for the conversion of various arenes to the corresponding N-methylaniline derivatives in moderate to good yields under mild conditions (40 °C in air). chemistryviews.org

The development of heterogeneous catalysts, such as zeolite-based catalysts, for the synthesis of N-alkylanilines from anilines and alcohols also aligns with green chemistry principles. rsc.org These catalysts can be easily separated from the reaction mixture and potentially reused, further reducing waste.

By focusing on catalytic routes, chemists can design syntheses for compounds like N-ethyl-2-methoxyaniline that are not only efficient but also minimize environmental impact through reduced waste generation and the use of less hazardous materials.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. lumenlearning.com

In N-Ethyl-2-methoxyaniline, both the N-ethylamino (-NHCH2CH3) and the methoxy (-OCH3) groups are activating substituents. minia.edu.eg This means they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring, making it more nucleophilic. libretexts.org

Both groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. libretexts.orgorganicchemistrytutor.com This directing effect stems from their ability to donate a lone pair of electrons via resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. minia.edu.eglibretexts.org This stabilization is most effective when the electrophile attacks the ortho or para positions, as it allows for an additional resonance structure where the positive charge is delocalized onto the nitrogen or oxygen atom. minia.edu.egorganicchemistrytutor.com

In the case of N-Ethyl-2-methoxyaniline, the substituents are at positions 1 and 2. The directing effects are as follows:

The N-ethylamino group (at position 1) directs incoming electrophiles to positions 2 (already occupied), 4 (para), and 6 (ortho).

The methoxy group (at position 2) directs incoming electrophiles to positions 1 (already occupied), 3 (ortho), and 5 (para).

The N-ethylamino group is generally a stronger activating group than the methoxy group. Therefore, the substitution pattern is primarily dictated by the N-ethylamino group, favoring positions 4 and 6. minia.edu.eg Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 6, potentially making the para-substituted product (at position 4) the major isomer. wikipedia.org The final product distribution will be a mix of isomers, with substitution at positions 4 and 6 being the most significant.

| Substituent Group | Classification | Directing Effect | Example Groups |

|---|---|---|---|

| Strongly Activating | Electron Donating (+M > -I) | Ortho, Para | -NH2, -NHR, -NR2, -OH |

| Moderately Activating | Electron Donating (+M > -I) | Ortho, Para | -OR, -NHCOR |

| Weakly Activating | Electron Donating (+I) | Ortho, Para | -CH3, -R (Alkyl) |

| Weakly Deactivating | Electron Withdrawing (-I > +M) | Ortho, Para | -F, -Cl, -Br, -I |

| Moderately Deactivating | Electron Withdrawing (-M, -I) | Meta | -C(O)R, -CO2H, -SO3H, -CN |

| Strongly Deactivating | Electron Withdrawing (-M, -I) | Meta | -NO2, -NR3+, -CF3 |

Nucleophilic Substitution Reactions

The nitrogen atom in N-Ethyl-2-methoxyaniline possesses a lone pair of electrons, making it a nucleophilic center. As a secondary amine, it can react with various electrophiles. foodb.ca The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com This reactivity allows for reactions such as acylation (e.g., with propionyl chloride to form an amide) or further alkylation (e.g., with an alkyl halide to form a tertiary amine). vaia.com The presence of the electron-donating methoxy group on the ring can slightly enhance the electron density on the nitrogen, thereby increasing its nucleophilicity compared to N-ethylaniline itself.

When N-Ethyl-2-methoxyaniline acts as a nucleophile or base in a reaction with an alkyl halide, a competition between bimolecular substitution (SN2) and bimolecular elimination (E2) pathways can occur.

SN2 Pathway : The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the leaving group. This results in the formation of a tertiary amine.

E2 Pathway : The nitrogen atom acts as a base, abstracting a proton from a carbon atom adjacent (beta) to the carbon bearing the leaving group, leading to the formation of an alkene.

The outcome of this competition is determined by several factors, including the structure of the alkyl halide (substrate), the steric hindrance of the base/nucleophile, and the reaction conditions. Since N-Ethyl-2-methoxyaniline is a relatively bulky nucleophile due to the substituted aromatic ring and the ethyl group, steric hindrance plays a significant role. With primary alkyl halides, the SN2 reaction is generally favored. However, with secondary and tertiary alkyl halides, the increased steric hindrance around the electrophilic carbon makes nucleophilic attack more difficult, and the E2 elimination reaction becomes more predominant.

| Factor | Favors SN2 | Favors E2 |

|---|---|---|

| Substrate Structure | Methyl > Primary (1°) > Secondary (2°) | Tertiary (3°) > Secondary (2°) > Primary (1°) |

| Reagent | Good nucleophile, weak base (e.g., I-, HS-) | Strong, sterically hindered base (e.g., t-BuOK) |

| Steric Hindrance | Less hindered substrate and nucleophile | More hindered substrate or base |

| Temperature | Lower temperatures | Higher temperatures |

Oxidation and Reduction Pathways of Aromatic Amines

Aromatic amines are susceptible to oxidation at both the nitrogen atom and the aromatic ring. N-Ethylaniline, a related compound, is known to be unstable upon prolonged exposure to air and light, turning brown due to oxidation products. nih.gov

N-Nitroso Compound Formation: As a secondary amine, N-Ethyl-2-methoxyaniline can react with nitrosating agents, such as nitrous acid (generated from sodium nitrite (B80452) and a strong acid), to form an N-nitrosoamine (N-nitroso-N-ethyl-2-methoxyaniline). jchr.org This reaction involves the electrophilic attack of the nitrosonium ion (NO+) on the nucleophilic nitrogen atom of the amine. jchr.org This is a characteristic reaction for secondary amines and has been studied extensively. nist.gov

Quinonoid Derivative Formation: The electron-rich aromatic ring of N-Ethyl-2-methoxyaniline is susceptible to oxidation, which can lead to the formation of quinonoid structures. The oxidation of anilines, particularly those with multiple electron-donating groups, can be complex. rsc.org Oxidation with agents like silver oxide or alkaline ferricyanide (B76249) can lead to colored products such as quinone imines. rsc.orgcsu.edu.au Depending on the reaction conditions and the oxidant used, either ortho- or para-quinonoid derivatives can be formed. beilstein-journals.org For instance, the electrochemical oxidation of N-alkylated anilines can yield products like p-benzoquinone. mdpi.com

| Reagent/Condition | Reactive Site | Typical Product |

|---|---|---|

| NaNO2 / HCl | Nitrogen Atom (Secondary Amine) | N-Nitrosoamine |

| K2Cr2O7 / H2SO4 | Aromatic Ring | Quinone / Quinone Imine |

| Ag2O or K3[Fe(CN)6] | Aromatic Ring | Quinone Imine / Azo compounds |

| Electrochemical Oxidation | Aromatic Ring / N-Alkyl group | Quinones, coupled products, or dealkylation |

Controlled Reduction Strategies

Controlled reduction is a critical strategy in the synthesis of substituted anilines like N-Ethyl-2-methoxyaniline. A common synthetic pathway involves the introduction of a nitro group onto an aromatic ring, followed by its selective reduction to an amine. This approach allows for the formation of the aniline functionality late in the synthesis, which is advantageous as the amino group is sensitive to many reaction conditions.

The synthesis of structurally related substituted anilines often employs the catalytic hydrogenation of a nitroaromatic precursor. For instance, the preparation of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is achieved through the reduction of 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene. nih.gov This transformation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov The reaction proceeds with high selectivity, reducing the nitro group without affecting other functionalities on the aromatic ring. This method is a cornerstone in the synthesis of complex aniline derivatives due to its efficiency and mild conditions. unimi.it

Another relevant example is the reduction of 2-nitroanisole, which can be achieved using various reagents. One established method is the Zinin reduction, which utilizes divalent sulfur compounds (like sulfides or hydrosulfides) to selectively reduce the nitro group. nitrkl.ac.in Modern catalytic systems, often employing transition metals, have also been developed to afford high yields and selectivity for the corresponding o-anisidine (B45086) (2-methoxyaniline). nitrkl.ac.in These controlled reduction techniques are fundamental for producing the core aniline structure from readily available nitroaromatic starting materials.

| Nitroaromatic Precursor | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | 10% Pd/C, H₂ | Ethanol | 34 °C, 2 days | 5-(Ethylsulfonyl)-2-methoxyaniline | nih.gov |

| 2-Nitroanisole | H₂S-rich Diethanolamine (DEA), TBAB (PTC) | Toluene/Aqueous | Phase Transfer Catalysis | o-Anisidine | nitrkl.ac.in |

| Generic Nitroarene | Hydrazine Hydrate (N₂H₄·H₂O), Fe Catalyst | Alcohol | Low Temperature | Corresponding Aniline | unimi.it |

Acylation Reactions

The reaction of N-Ethyl-2-methoxyaniline with acid chlorides is a classic and efficient method for the formation of amides. This transformation proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The nitrogen atom of the secondary amine possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbonyl carbon of the acid chloride. This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion, which is an excellent leaving group. libretexts.org

This acylation reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. eurjchem.comderpharmachemica.com The neutralization prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. derpharmachemica.com

The reactivity of N-Ethyl-2-methoxyaniline in these reactions is influenced by both electronic and steric factors. The methoxy group at the ortho position may exert a slight steric hindrance, while its electronic effect, along with that of the ethyl group on the nitrogen, modulates the nucleophilicity of the amine. A variety of acid chlorides can be used, ranging from simple aliphatic chlorides like acetyl chloride to aromatic ones like benzoyl chloride, allowing for the synthesis of a diverse range of N-substituted amides. eurjchem.comtsijournals.com

| Amine Substrate | Acid Chloride | Base | Solvent | General Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| N-Ethyl-2-methoxyaniline | Acetyl Chloride | Triethylamine or K₂CO₃ | DMF, Chloroform (B151607), or Ethyl Acetate (B1210297) | Room Temperature | N-acetyl-N-ethyl-2-methoxyaniline | derpharmachemica.com |

| N-Ethyl-2-methoxyaniline | Benzoyl Chloride | Pyridine or Et₃N | Solvent-free or Toluene | Room Temperature | N-benzoyl-N-ethyl-2-methoxyaniline | eurjchem.com |

| Various Anilines | Acetyl Chloride | K₂CO₃ / TBAB (PTC) | DMF | Room Temperature | Corresponding Acetanilide | derpharmachemica.com |

Computational Exploration of Reaction Mechanisms

Computational studies are invaluable for understanding the regioselectivity of alkylation reactions. In the formation of N-Ethyl-2-methoxyaniline from 2-methoxyaniline, the ethyl group selectively attaches to the nitrogen atom rather than the oxygen atom of the methoxy group. This N-alkylation versus O-alkylation selectivity can be rationalized by considering the relative nucleophilicity of the heteroatoms. The nitrogen lone pair in anilines is generally more available for nucleophilic attack than the oxygen lone pair of a methoxy group attached to an aromatic ring.

In more complex systems with multiple potential nitrogen sites for alkylation, Density Functional Theory (DFT) calculations can elucidate the factors governing the reaction's outcome. For example, in a study on the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, which has two different N-H groups, the reaction was found to be highly regioselective. beilstein-journals.orgnih.gov Computational analysis revealed that the regioselectivity is a direct consequence of the difference in acidity between the two N-H protons. The more acidic proton is preferentially removed by the base, generating the more stable conjugate base, which then acts as the nucleophile in the subsequent SN2 reaction with the ethylating agent. beilstein-journals.org This principle of acid-base equilibrium determining the reactive nucleophile is a key factor in predicting the regioselectivity of alkylation in polyfunctional molecules. beilstein-journals.orgbeilstein-journals.org

Transition state theory and computational chemistry provide deep insights into reaction kinetics by allowing for the characterization of transition states (TS) and the determination of activation energy barriers (ΔG‡). For the N-alkylation of anilines, which typically proceeds through an SN2 mechanism, the reaction involves a nucleophilic attack by the amine on the alkyl halide, passing through a pentacoordinate transition state. beilstein-journals.org

Computational studies on related N-alkylation reactions have determined these energy barriers. For the N-alkylation of aniline with benzyl (B1604629) alcohol catalyzed by a Ni-organoclay catalyst, the activation energy was calculated to be 37 kcal/mol. researchgate.net In another DFT study of the N-ethylation of a dihydroquinoline derivative, the activation energies were calculated in different media. The barrier was found to be approximately 25.1 kcal·mol⁻¹ in the gas phase and decreased to around 21 kcal·mol⁻¹ in solvents like THF and DMF, highlighting the role of the solvent in stabilizing the transition state. beilstein-journals.org These values provide a quantitative measure of the reaction's feasibility and demonstrate how computational analysis can predict kinetic outcomes.

| Reaction System | Computational Method | Medium | Activation Energy (kcal·mol⁻¹) | Reference |

|---|---|---|---|---|

| Aniline + Benzyl Alcohol | Experimental Kinetics | Toluene | 37.0 | researchgate.net |

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide + Bromoethane | DFT | Gas Phase | 25.1 | beilstein-journals.org |

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide + Bromoethane | DFT | THF (PCM) | 21.7 | beilstein-journals.org |

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide + Bromoethane | DFT | DMF (PCM) | 21.3 | beilstein-journals.org |

The choice of solvent model is crucial in computational chemistry for accurately simulating reactions in solution. Solvation can be modeled implicitly, where the solvent is treated as a continuous medium with a specific dielectric constant, or explicitly, where individual solvent molecules are included in the calculation. chemrxiv.orgrsc.org

Implicit models, such as the Polarizable Continuum Model (PCM) or the SMD model, are computationally less expensive and can provide a good first approximation of solvent effects. nih.govresearchgate.net However, they may fail to capture specific solute-solvent interactions, such as hydrogen bonding, which can be critical for stabilizing reactants, products, or transition states. Studies comparing solvent models for SN2 reactions have shown that implicit models can sometimes lead to significant errors in calculated activation barriers. chemrxiv.orgresearchgate.net

Explicit solvent models, often used in hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, involve treating the reacting species with high-level quantum mechanics while the surrounding solvent molecules are treated with computationally cheaper molecular mechanics. chemrxiv.orgnih.gov This approach allows for a more realistic description of the solvent environment and specific interactions. Research has demonstrated that free energy barriers calculated using QM/MM with explicit solvation show excellent agreement with experimental values for SN2 reactions, provided a sufficiently accurate level of theory is used for the QM region. chemrxiv.orgnih.gov Therefore, for a detailed and accurate understanding of reaction pathways for compounds like N-Ethyl-2-methoxyaniline, a combination of implicit and explicit solvation models is often the most powerful approach. rsc.org

Compound Index

| Compound Name | Role/Mention |

|---|---|

| N-Ethyl-2-methoxyaniline hydrochloride | Subject of Article |

| 5-(ethylsulfonyl)-2-methoxyaniline | Structurally Related Aniline |

| 4-(Ethylsulfonyl)-1-methoxy-2-nitrobenzene | Precursor for Reduction |

| 2-Nitroanisole | Precursor for Reduction |

| o-Anisidine (2-methoxyaniline) | Reduction Product / Precursor |

| Acetyl Chloride | Acylating Agent |

| Benzoyl Chloride | Acylating Agent |

| Pyridine | Base in Acylation |

| Triethylamine | Base in Acylation |

| N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Subject of Computational Study |

| Bromoethane | Ethylating Agent |

Mechanistic Investigations of Chemical Reactivity

Theoretical Kinetic Isotope Effect (KIE) Studies for Reaction Insight

Theoretical Kinetic Isotope Effect (KIE) studies represent a powerful computational tool for elucidating the mechanisms of chemical reactions. wikipedia.orglibretexts.org By calculating the predicted change in reaction rate when an atom is replaced by one of its heavier isotopes, researchers can gain deep insights into the transition state of a reaction, particularly the rate-determining step. princeton.edu This approach is especially valuable for understanding reactions involving the breaking or forming of bonds to hydrogen, as the mass difference between protium (B1232500) (¹H) and deuterium (B1214612) (²H) is significant, leading to a pronounced and measurable effect. libretexts.org

Despite the utility of this method, a review of the scientific literature reveals a notable absence of specific theoretical KIE studies focused on N-Ethyl-2-methoxyaniline hydrochloride. Research in this area has tended to focus on broader classes of anilines or related aromatic amines. Therefore, the following discussion is based on the general principles of theoretical KIE studies and their potential application to understanding the reactivity of this compound.

The core principle behind the KIE is that heavier isotopes form stronger bonds and have lower zero-point vibrational energies. princeton.edu Consequently, more energy is required to break a bond to a heavier isotope, such as a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in activation energy leads to a slower reaction rate for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). libretexts.orgprinceton.edu

Theoretical KIE studies typically involve the use of computational chemistry methods, such as density functional theory (DFT), to model the reactants and the transition state of a proposed reaction mechanism. By calculating the vibrational frequencies of the normal and isotopically labeled species in both the ground state and the transition state, the zero-point energies can be determined, and the KIE can be predicted.

For a molecule like N-Ethyl-2-methoxyaniline, theoretical KIE studies could provide critical insights into several potential reaction types:

N-Dealkylation: The metabolic or chemical removal of the ethyl group is a common reaction pathway for N-alkylanilines. A primary KIE would be expected if the C-H bond on the ethyl group adjacent to the nitrogen is broken in the rate-determining step. Computational models could predict the magnitude of this effect, helping to confirm the mechanism.

Aromatic Electrophilic Substitution: Reactions at the benzene (B151609) ring, such as nitration or halogenation, could be investigated. While a primary KIE is not typically expected for the aromatic C-H bond breaking (as this is usually a fast step), secondary KIEs can provide information about changes in hybridization at the carbon atom during the formation of the intermediate.

Oxidation Reactions: Oxidation at the nitrogen atom or the aromatic ring could be explored. Theoretical KIE studies could help distinguish between different proposed oxidative mechanisms by examining the involvement of specific C-H or N-H bonds in the rate-limiting transition state.

The accurate prediction of KIEs through theoretical calculations is now a relatively routine process for many organic reactions. wikipedia.org These computational studies, when correlated with experimental data, offer a powerful synergistic approach to confirming or refuting proposed reaction mechanisms. While specific data for this compound is not currently available, the application of these theoretical methods holds significant potential for future research into its chemical reactivity.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of N-Ethyl-2-methoxyaniline hydrochloride provide a complete map of the proton and carbon frameworks, respectively. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence and connectivity of the ethyl, methoxy (B1213986), and substituted aniline (B41778) moieties.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-ethyl group protons, and the methoxy group protons. The presence of the hydrochloride salt results in the protonation of the nitrogen atom, leading to a broad signal for the N-H proton, which can sometimes couple with adjacent protons.

Aromatic Protons: The four protons on the benzene (B151609) ring typically appear in the downfield region (approx. δ 6.8–7.5 ppm), exhibiting complex splitting patterns (multiplets) due to spin-spin coupling with each other. The specific shifts are influenced by the electron-donating effects of the methoxy and ethylamino groups.

N-Ethyl Group: This group gives rise to two signals: a quartet for the methylene (B1212753) (-CH₂) protons (approx. δ 3.1-3.4 ppm) and a triplet for the methyl (-CH₃) protons (approx. δ 1.2-1.4 ppm). The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons, following the n+1 rule.

Methoxy Group: The three equivalent protons of the methoxy (-OCH₃) group appear as a sharp singlet (approx. δ 3.8–3.9 ppm) as they have no adjacent protons to couple with.

Amine Proton: The proton on the nitrogen atom (-N⁺H₂) will typically appear as a broad signal, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The six carbons of the benzene ring produce signals in the δ 110–150 ppm range. The carbon atom directly attached to the oxygen of the methoxy group (C-O) is significantly deshielded, as is the carbon attached to the nitrogen (C-N).

N-Ethyl Group Carbons: The methylene carbon (-CH₂) appears around δ 35-45 ppm, while the terminal methyl carbon (-CH₃) is found further upfield, typically around δ 13-16 ppm.

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) gives a signal in the region of δ 55–60 ppm.

The combined data from both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the molecule's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Ethyl-2-methoxyaniline

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | ~ 6.8 - 7.5 (m) | ~ 110 - 150 |

| Methylene | -NH-CH₂-CH₃ | ~ 3.1 - 3.4 (q) | ~ 35 - 45 |

| Methyl | -NH-CH₂-CH₃ | ~ 1.2 - 1.4 (t) | ~ 13 - 16 |

| Methoxy | -OCH₃ | ~ 3.8 - 3.9 (s) | ~ 55 - 60 |

Modern computational chemistry, particularly using Density Functional Theory (DFT), allows for the theoretical prediction of NMR chemical shifts. researchgate.net These calculations are performed on a computer-optimized molecular structure. The calculated chemical shifts for ¹H and ¹³C nuclei can then be compared with the experimentally obtained values. researchgate.net

A strong correlation between the experimental and computed shifts serves as a powerful validation of the proposed structure. Discrepancies can point to incorrect structural assignments or highlight specific conformational or electronic effects not captured by the computational model. For substituted anilines, theoretical calculations can help resolve ambiguities in the assignment of closely spaced aromatic signals. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum provides a "molecular fingerprint" characterized by absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include:

N-H Stretch: The protonated amine (R₂N⁺H₂) gives rise to a strong, broad absorption band in the range of 2400–2800 cm⁻¹. This is a characteristic feature of amine salts.

C-H Stretching: Aromatic C-H stretches appear as a group of bands just above 3000 cm⁻¹ (typically 3010–3100 cm⁻¹). Aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹ (typically 2850–2980 cm⁻¹).

C=C Aromatic Ring Stretching: These vibrations cause several sharp, medium-intensity bands in the 1450–1600 cm⁻¹ region.

C-N Stretching: The stretching of the aromatic carbon to nitrogen bond occurs in the 1250–1350 cm⁻¹ range.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) produces a strong, characteristic absorption band, typically around 1230–1270 cm⁻¹ (asymmetric stretch) and a weaker one near 1020-1050 cm⁻¹ (symmetric stretch).

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3010 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2980 |

| Ammonium (B1175870) N⁺-H | Stretching | 2400 - 2800 (Broad) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 |

| Aromatic C-N | Stretching | 1250 - 1350 |

| Ether C-O | Asymmetric Stretching | 1230 - 1270 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital (often the Highest Occupied Molecular Orbital, HOMO) to a higher energy one (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org

The UV-Vis spectrum of this compound is dominated by electronic transitions involving the π-electron system of the benzene ring. The presence of the nitrogen and oxygen atoms with non-bonding (n) electrons introduces additional possible transitions. The primary transitions observed are:

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.netyoutube.com They are characteristic of aromatic and other conjugated systems and typically result in strong absorption bands. For substituted benzenes, these often appear as two distinct bands, one near 200 nm and a second, less intense band around 250-290 nm.

n → π Transitions:* These transitions involve promoting a non-bonding electron from the nitrogen or oxygen atom to an antibonding π* orbital of the aromatic ring. slideshare.netyoutube.com These are generally lower in energy and intensity compared to π → π* transitions. youtube.com

The exact wavelength of maximum absorbance (λmax) and the intensity of the absorption are sensitive to the substituents on the aromatic ring and the solvent used. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound, the analysis would typically be performed on the free base, N-Ethyl-2-methoxyaniline (Molecular Formula: C₉H₁₃NO, Monoisotopic Mass: 151.10 Da). In positive ion mode, the molecular ion peak would be observed as the protonated molecule [M+H]⁺ at m/z 152.1. uni.lu

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, and often thermally fragile, molecules like amine salts. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are released into the gas phase for analysis. nih.gov

The fragmentation of the parent ion (m/z 152.1) can be induced to provide structural information. Common fragmentation pathways for N-alkylanilines include:

α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the nitrogen atom. For N-Ethyl-2-methoxyaniline, this could involve the loss of a methyl radical (•CH₃) from the ethyl group, leading to a significant fragment ion.

Loss of Alkene: A common pathway is the loss of a neutral ethene molecule (C₂H₄) from the protonated molecular ion.

Cleavage of Ether Bond: Fragmentation can also occur at the methoxy group, potentially leading to the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

The systematic study of these fragmentation patterns helps to confirm the connectivity of the ethyl and methoxy groups to the aniline core. nih.govresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (for related derivatives)

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This powerful technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation. While specific crystallographic data for this compound has not been detailed in the available literature, analysis of closely related derivatives, such as other substituted anilinium chlorides, offers significant insight into the potential solid-state structure.

The data obtainable from a single-crystal X-ray diffraction experiment on a suitable derivative is summarized in the table below, illustrating the detailed structural information that can be ascertained.

Table 1: Representative Crystallographic Data for a Related Aniline Derivative

| Parameter | Illustrative Data (for 4-methoxyanilinium (B12549976) chloride) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Key Intermolecular Forces | N-H…Cl Hydrogen Bonds |

Note: This data is for a related compound and serves to exemplify the outputs of an X-ray crystallographic analysis. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational analytical technique employed to determine the mass fractions of the constituent elements in a compound. This method provides an empirical validation of a compound's chemical formula and is a critical checkpoint for assessing its purity. For this compound, with a molecular formula of C₉H₁₄ClNO, the theoretical elemental composition can be precisely calculated from the atomic weights of its constituent elements.

The experimental determination of the percentages of carbon, hydrogen, nitrogen, chlorine, and oxygen would be compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the compound's identity and purity. While specific experimental data for this compound is not available, data for the parent compound, aniline hydrochloride, can serve as a reference.

The table below presents a comparison of the theoretical and experimentally determined elemental composition for aniline hydrochloride, showcasing the high degree of accuracy achievable with this technique.

Table 2: Comparison of Theoretical and Experimental Elemental Analysis for Aniline Hydrochloride

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|

| Aniline | 71.79 | 71.75 |

Note: The experimental data corresponds to aniline hydrochloride produced at 300°C and is presented for illustrative purposes. google.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. Its application to N-Ethyl-2-methoxyaniline hydrochloride would provide valuable insights into its molecular properties.

Geometry Optimization and Electronic Structure Analysis

This analysis would involve using DFT to find the most stable three-dimensional arrangement of atoms in the this compound molecule. The optimized geometry would provide key information on bond lengths, bond angles, and dihedral angles. Electronic structure analysis would further reveal the distribution of electrons within the molecule, offering insights into its reactivity and bonding characteristics.

Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller gap generally suggests higher reactivity.

Vibrational Spectra Prediction and Correlation with Experimental Data

Theoretical vibrational spectra (such as infrared and Raman spectra) can be predicted using DFT. These calculated spectra can then be compared with experimentally obtained spectra to validate the computational model and to aid in the assignment of vibrational modes to specific molecular motions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The MEP map would highlight the electron-rich and electron-poor regions of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory is an extension of DFT used to study the properties of molecules in their electronically excited states. This is particularly important for understanding a molecule's response to light, such as its absorption and emission of photons. For this compound, TD-DFT calculations would provide information on its electronic transitions and could predict its UV-Vis absorption spectrum.

Molecular Docking and Molecular Dynamics Simulations (in the context of ligand design)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in the rational design of new ligands and to predict their potential interactions with biological targets. These methods provide insights into the binding modes, affinities, and stability of ligand-receptor complexes at an atomic level.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and then scoring them based on their binding affinity. This scoring is often calculated using force fields that estimate the interaction energy between the ligand and the receptor. For a molecule like this compound, docking studies could be employed to predict its binding affinity and mode of interaction with a specific biological target. The results of such a study would typically be presented in a table summarizing the binding energy and key interacting residues.

Illustrative Molecular Docking Results

| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| N-Ethyl-2-methoxyaniline | -7.5 | Tyr123, Phe234, Ser125 | Ser125 (Side Chain) |

Analysis of Electric Properties (Polarizability, Hyperpolarizability)

The study of the electric properties of a molecule, such as polarizability and hyperpolarizability, is crucial for understanding its response to an external electric field. These properties are particularly important in the field of nonlinear optics (NLO), where materials with high hyperpolarizability values can be used for applications like frequency conversion and optical switching. Computational quantum chemistry methods are typically employed to calculate these properties.

Polarizability (α) is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field, leading to an induced dipole moment. It is a tensor quantity, but often its average value is reported.

Hyperpolarizability (β) , or the first hyperpolarizability, is a measure of the nonlinear response of a molecule to a strong external electric field. It is responsible for second-order nonlinear optical phenomena. Molecules with large hyperpolarizability values often possess a significant difference between their ground and excited state dipole moments and a large intramolecular charge transfer character.

For this compound, theoretical calculations could be performed to determine its polarizability and hyperpolarizability. These calculations would provide insight into its potential as a nonlinear optical material. The results are typically presented in atomic units (a.u.) and can be converted to electrostatic units (e.u.s.).

Illustrative Calculated Electric Properties

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (µ) | µ_total | 2.5 D |

| Polarizability (α) | α_total | 100 |

| First Hyperpolarizability (β) | β_total | 500 |

Hirshfeld Surface and 2D-Fingerprint Plot Analysis

Hirshfeld surface analysis is a valuable tool in crystallography and crystal engineering for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighboring molecules. The surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

2D-Fingerprint Plots are derived from the Hirshfeld surface and provide a two-dimensional histogram of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. crystalexplorer.net These plots offer a "fingerprint" of the intermolecular interactions for a given molecule in a crystal. crystalexplorer.net Different types of interactions appear as distinct features in the plot, allowing for their identification and quantification. nih.govresearchgate.net For example, strong hydrogen bonds typically appear as sharp spikes, while van der Waals contacts form more diffuse regions.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions in its crystal structure. This information is crucial for understanding its solid-state properties. The percentage contributions of various intermolecular contacts can be summarized in a table.

Illustrative Hirshfeld Surface Analysis Data

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| C···H/H···C | 25.5 |

| O···H/H···O | 15.2 |

| N···H/H···N | 8.3 |

Role as a Building Block for Complex Organic Molecules

There is no specific information available in the reviewed scientific literature on the use of this compound for the synthesis of substituted anilines and their derivatives or as a precursor for nitrogen-containing heterocyclic scaffolds such as quinoxalines and indoles. Chemical suppliers list it as a potential building block, but specific reaction pathways and resulting complex molecules derived from this particular compound are not described.

Catalysis and Organocatalysis Research

Detailed research findings on the application of this compound in catalysis and organocatalysis are not present in the available scientific literature. There is no information regarding its use in ligation reactions, such as oxime ligation, or its role in the screening for catalytic efficiency and in-depth mechanism studies. Furthermore, analyses of the influence of its specific electronic and steric properties on catalytic processes are not documented.

Derivatives and Structural Analogues: Synthesis and Research Significance

Synthesis of N-Acetylated and Hydroxylated Methoxyaniline Derivatives

The synthesis of N-acetylated and hydroxylated derivatives of methoxyanilines involves fundamental organic reactions that are widely used to modify functional groups, thereby altering the physicochemical properties and biological activities of the parent molecule.

N-acetylation is a common strategy in organic synthesis, often employed to protect amino groups or to introduce an acetyl moiety that can influence a compound's biological interactions. The acetylation of anilines can be achieved using various acetylating agents. google.com Acetic anhydride (B1165640) and acetyl chloride are two of the most reactive and commonly used reagents for this transformation, typically resulting in high yields. google.com Another approach involves using potassium thioacetate (B1230152) as the acetylating reagent in the presence of tert-butyl nitrite (B80452), which allows the reaction to proceed efficiently under mild, room-temperature conditions. google.com A base-mediated protocol using acetonitrile (B52724) as both the solvent and the source of the acetyl group at room temperature has also been established for the N-acetylation of anilines. researchgate.net

Hydroxylated methoxyaniline derivatives are also of significant interest. For instance, 3-Hydroxy-4-methoxyaniline, also known as 5-amino-2-methoxyphenol, is a related compound. tcichemicals.com The introduction of hydroxyl and methoxy (B1213986) groups into organic scaffolds is a key focus in the synthesis of potential tyrosinase inhibitors. mdpi.com The synthesis of such derivatives can sometimes lead to unexpected outcomes; for example, the reaction of m-hydroxyaniline with dimethylsulfate, intended for O-methylation to produce m-methoxyaniline, was found to also result in N-dimethylation, yielding m-methoxy dimethylaniline. koreascience.kr

Synthesis and Role of Sulfonyl-Substituted Methoxyaniline Derivatives (e.g., 5-(Ethylsulfonyl)-2-methoxyaniline)

Sulfonyl-substituted methoxyaniline derivatives, particularly 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015), are highly versatile molecules that serve as crucial building blocks in the synthesis of various biologically active compounds. tandfonline.com This compound is a structural component in at least 131 different compounds with a wide range of biological activities. nih.govsemanticscholar.org While a majority of these are investigated as antitumor agents, others are explored as cardiovascular agents, ion-channel blockers, nervous-system blockers, anti-inflammatory agents, and for conditions like diabetes and osteoporosis. nih.govnih.gov

As Structural Fragments in Pharmacological Research and Ligand Design

The significance of 5-(Ethylsulfonyl)-2-methoxyaniline in pharmacological research is most prominent in the field of oncology, specifically in the design of kinase inhibitors. tandfonline.com It is a key structural fragment for potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor involved in angiogenesis, the formation of new blood vessels that tumors need to grow. nih.govnih.gov Antiangiogenic drugs that inhibit the VEGFR2 receptor are used clinically to treat several types of cancer. nih.govbeilstein-journals.org

The structure of 5-(Ethylsulfonyl)-2-methoxyaniline is considered an important pharmacophoric fragment for these inhibitors. nih.govnih.gov For example, it is a precursor for the synthesis of N-(5-(ethylsulfonyl)-2-methoxyphenyl)-5-(3-(pyridin-2-yl)phenyl)oxazol-2-amine (AAZ), a potent VEGFR2 inhibitor with an enzymatic IC₅₀ of 22 nM. nih.govsemanticscholar.org The binding mode of this inhibitor within the VEGFR2 active site has been characterized through X-ray crystallography (PDB ID: 1Y6A). tandfonline.comsemanticscholar.org Beyond VEGFR2, this aniline (B41778) derivative is a precursor for inhibitors of other protein kinases and enzymes such as EGFR, PDGFR, c-kit, CDK2, and CDK4. nih.govnih.gov Closely related sulfone analogues have also been instrumental in the development of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. tandfonline.comresearchgate.net

Development of Novel Synthetic Pathways for these Analogues

However, subsequent attempts by other researchers to reproduce this synthesis encountered difficulties, particularly with the ethyl iodide alkylation step, which often resulted in yields below 20%. tandfonline.com This led to the development of an improved and more reproducible synthetic route. tandfonline.com This new pathway starts from 4-methoxybenzenethiol (B147237) and proceeds through a sulfide (B99878) intermediate, which is then oxidized to the sulfone. This is followed by nitration and subsequent reduction to afford the final product, 5-(Ethylsulfonyl)-2-methoxyaniline. tandfonline.com This revised method demonstrated good yields for each step, proving to be a more practical and reliable approach for multi-gram scale synthesis. tandfonline.comresearchgate.net

| Pathway | Starting Material | Key Steps | Overall Yield | Reference |

|---|---|---|---|---|

| Original Pathway | 4-methoxybenzene-1-sulfonyl chloride | 1. Reduction to sulfinate 2. Ethylation 3. Nitration 4. Reduction | 59% | nih.gov |

| Improved Pathway | 4-methoxybenzenethiol | 1. Ethylation to sulfide 2. Oxidation to sulfone 3. Nitration 4. Reduction | Reproducible, good yields per step | tandfonline.com |

Synthetic Considerations for N-Propyl-2-methoxyaniline

N-Propyl-2-methoxyaniline serves as another structural analogue where the N-ethyl group is replaced by a propyl group. This modification can influence the compound's properties and its interactions with biological targets. The synthesis of N-alkylated anilines like this can be approached through several methods.

One common route is nucleophilic substitution, which involves the reaction of 2-methoxyaniline with a propyl halide, such as propyl iodide or bromide. This reaction is typically carried out in a polar aprotic solvent like DMF, and the choice of base and stoichiometry are critical to minimize the formation of dialkylated byproducts.

An alternative, more modern approach is catalytic reductive alkylation. This industrial method involves reacting 2-methoxyaniline with propionaldehyde (B47417) in the presence of a catalyst, such as platinum-on-carbon (Pt/C), under hydrogen pressure. This method is often favored for its efficiency and atom economy. The optimization of reaction conditions, including temperature, pressure, and catalyst loading, is essential to prevent over-reduction or other side reactions.

Advanced Analytical Methodologies for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a primary technique for assessing the purity of N-Ethyl-2-methoxyaniline hydrochloride. Reversed-phase HPLC is particularly well-suited for this purpose, offering high resolution and sensitivity. nih.gov The method typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. sigmaaldrich.com

A standard HPLC method would utilize a column like a Discovery® C18 (15 cm x 4.6 mm, 5 µm) or a similar L1-type column. sigmaaldrich.com The mobile phase is often a mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer. sigmaaldrich.comsielc.com The inclusion of an acid, like phosphoric or formic acid, in the mobile phase can improve peak shape for amine-containing compounds by ensuring the analyte is in its protonated, more water-soluble form. sielc.com Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule absorbs UV light effectively, typically monitored at a wavelength around 254 nm. sigmaaldrich.com By comparing the peak area of this compound to the total area of all peaks in the chromatogram, its purity can be accurately quantified.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Discovery® C18 (15 cm x 4.6 mm, 5 µm) | sigmaaldrich.com |

| Mobile Phase | Methanol:Water (60:40) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Column Temperature | 30 °C | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Injection Volume | 10 µL | nih.gov |

Chiral HPLC for Enantiomeric Purity Assessment

Since this compound does not possess a chiral center, chiral HPLC is not applicable for assessing its enantiomeric purity. Chirality arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups, which results in non-superimposable mirror images called enantiomers. nih.gov The structure of this compound lacks such a center.

However, if a synthetic process involving this compound were to introduce a chiral center into a derivative product, chiral HPLC would become an indispensable tool. nih.gov This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. shimadzu.com Polysaccharide-based CSPs, such as those coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® columns), are widely used for this purpose. tesisenred.net The mobile phase in chiral separations is often a non-polar solvent mixture like n-hexane and isopropanol. nih.gov The ability to separate and quantify enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological and toxicological profiles. nih.gov

Application in Reaction Progress Monitoring (e.g., FRET-based methods)

HPLC is a powerful tool for monitoring the progress of a chemical reaction, such as one involving the synthesis or modification of this compound. By taking small aliquots from the reaction mixture over time and analyzing them by HPLC, one can track the disappearance of starting materials and the appearance of the product. nih.gov This allows for the determination of reaction completion and can help in optimizing reaction conditions.

While standard UV detection is common for reaction monitoring, more advanced detection methods can be employed. Fluorescence Resonance Energy Transfer (FRET) is a specialized detection mechanism that could theoretically be adapted for HPLC monitoring. FRET involves the non-radiative transfer of energy from a "donor" fluorophore to an "acceptor" fluorophore when they are in close proximity. For a FRET-based HPLC assay, one reactant could be labeled with a donor fluorophore and another with an acceptor. As the reaction proceeds to form a product where the two fluorophores are brought together, a FRET signal would be generated upon excitation of the donor. By monitoring the HPLC eluent for the FRET-specific emission of the acceptor, the formation of the product could be quantified with very high sensitivity and specificity. This approach, however, is complex and typically reserved for biochemical or cellular assays rather than routine synthesis monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive analytical method for identifying this compound and characterizing its purity, particularly with respect to volatile impurities. epa.gov Because anilines can be polar and thermolabile, a derivatization step, such as silylation, is sometimes employed to increase volatility and improve chromatographic performance, though direct analysis is also possible. chromatographyonline.comjfda-online.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column (e.g., an OV-17 or HP-5 column). researchgate.netekb.eg The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes, it enters the mass spectrometer, which ionizes the molecules (typically via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z). whitman.edu

The resulting mass spectrum is a unique fingerprint of the molecule. For this compound, the molecular ion peak would be expected at m/z 151 (for the free base). Key fragmentation patterns would likely include the loss of an ethyl group (-29 amu) to give a fragment at m/z 122, and the loss of a methyl group from the methoxy (B1213986) moiety (-15 amu) to give a fragment at m/z 136. This fragmentation data provides unambiguous structural confirmation. whitman.edu The high sensitivity of GC-MS, especially in selected ion monitoring (SIM) mode, makes it ideal for detecting trace-level impurities. ajrconline.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | ekb.eg |

| Injector Temperature | 250 °C | ekb.eg |

| Oven Program | Start at 100°C, ramp 10°C/min to 280°C | ekb.eg |

| Carrier Gas | Helium | N/A |

| Ionization Mode | Electron Impact (EI), 70 eV | whitman.edu |

| MS Scan Range | 50-400 amu | cas.cn |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of chemical reactions. libretexts.org It provides qualitative information about the consumption of reactants and the formation of products. A TLC plate, typically silica (B1680970) gel on an aluminum or glass backing, is spotted with the starting material, the reaction mixture, and often a "co-spot" containing both. libretexts.org

The plate is then developed in a sealed chamber containing a suitable mobile phase (eluent). For aniline (B41778) derivatives, a mixture of a non-polar solvent like chloroform (B151607) or petroleum ether and a more polar solvent like methanol or ethyl acetate (B1210297) is often effective. researchgate.netnih.gov The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. After development, the spots are visualized, commonly under UV light (254 nm), where aromatic compounds appear as dark spots on a fluorescent background. epfl.ch

By comparing the spot corresponding to the starting material in the reaction mixture lane to the starting material reference lane, a chemist can visually assess how much of the reactant has been consumed. The appearance of a new spot indicates product formation. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The retention factor (R_f), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 | epfl.ch |

| Mobile Phase | Chloroform:Methanol (9:1 v/v) | researchgate.net |

| Visualization | UV lamp (254 nm) | epfl.ch |

| Hypothetical R_f (Starting Material) | 0.65 | N/A |

| Hypothetical R_f (Product) | 0.40 | N/A |

Q & A

Q. What are the validated synthetic routes for N-Ethyl-2-methoxyaniline hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves the alkylation of 2-methoxyaniline with ethyl halides (e.g., ethyl chloride) in the presence of a proton scavenger. Optimization strategies include:

- Temperature Control : Maintaining 40–60°C to minimize side reactions (e.g., over-alkylation) .

- Solvent Selection : Polar aprotic solvents like acetonitrile enhance reaction efficiency .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Yield optimization requires monitoring via TLC (silica gel, hexane:ethyl acetate 3:1) and adjusting stoichiometry (1.2:1 molar ratio of ethylating agent to aniline) .

Q. How can researchers assess the purity and identity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm to quantify impurities (<1%) .

- Spectroscopy : Confirm structure via -NMR (e.g., δ 1.2 ppm for ethyl group, δ 3.8 ppm for methoxy) and FT-IR (N–H stretch at ~3200 cm) .

- Elemental Analysis : Verify Cl content (theoretical ~19.2%) via ion chromatography .

Q. What are the critical storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N) at 2–8°C. Stability studies show <5% degradation over 12 months under these conditions. Monitor hygroscopicity via Karl Fischer titration (keep HO <0.1%) .

Advanced Research Questions

Q. How do solvent polarity and pH affect the solubility and reactivity of this compound in catalytic reactions?

- Methodological Answer :

- Solvent Effects : Solubility is highest in polar solvents (e.g., DMSO, logP = -1.3), but reactivity in cross-coupling reactions improves in toluene due to reduced proton interference .

- pH Dependence : At pH >6, the free base form dominates, enhancing nucleophilicity. Use buffered aqueous systems (pH 4–5) to stabilize the hydrochloride salt during bioconjugation .

- Kinetic Studies : Monitor reaction progress via in situ Raman spectroscopy to correlate solvent polarity with activation energy .

Q. What analytical approaches resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., methoxy group δ 3.7–3.9 ppm) arise from solvent or concentration differences. Standardize protocols:

- Reference Calibration : Use internal standards (e.g., TMS for -NMR in CDCl) .

- High-Resolution MS : Confirm molecular ion [M+H] at m/z 200.0895 (theoretical 200.0899) to rule out isomeric impurities .

Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. How can researchers design stability-indicating assays for degradation products under oxidative stress?

- Methodological Answer :

- Forced Degradation : Expose to 3% HO at 40°C for 24 hours. Major degradation products include 2-methoxyaniline (via N-dealkylation) and quinone imines (oxidized forms) .

- LC-MS/MS : Use a C8 column (2.6 µm, 100 Å) with 0.1% formic acid in mobile phases. Monitor fragments at m/z 152 (dealkylated product) and 168 (oxidized derivative) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions (25–40°C) .

Q. What strategies mitigate interference from hydrochloride counterions in biological assays?

- Methodological Answer :

- Ion-Exchange Resins : Pre-treat solutions with Amberlite IRA-400 (Cl form) to replace Cl with biocompatible anions (e.g., acetate) .

- Dialysis : Use 1 kDa MWCO membranes to remove excess Cl while retaining the free base .

- Control Experiments : Compare activity of the hydrochloride salt with its free base (synthesized via neutralization with NaOH) to isolate ion-specific effects .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?

- Methodological Answer :

- Phase Solubility Studies : Perform shake-flask experiments in biphasic systems (e.g., octanol/water) to measure partition coefficients (logD ~1.2 at pH 7.4) .

- Dynamic Light Scattering : Detect micelle formation in aqueous buffers above 0.5 mM, which artificially elevates apparent solubility .

- Standardization : Report solubility as mg/mL ± SD (n=3) under controlled temperature (25°C) and ionic strength (0.15 M NaCl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.